2-Aminobenzamide oxime is a chemical compound derived from 2-aminobenzamide, characterized by the presence of an oxime functional group. It is represented by the molecular formula and is known for its reactivity and potential applications in various fields, including organic synthesis and biochemistry. The compound features a benzene ring substituted with an amino group and an oxime group, which contributes to its unique chemical properties.
Suppliers like Sigma-Aldrich list 2-Aminobenzamide oxime as a building block, implying its potential use in organic synthesis []. However, specific research applications for this purpose are not documented.
Due to the lack of information on research applications, further investigation may be required. This could involve searching scientific databases or contacting researchers in relevant fields to see if they have encountered or utilized 2-Aminobenzamide oxime in their work.
The biological activity of 2-aminobenzamide oxime has been explored primarily in the context of its derivatives. Some derivatives have been identified as inhibitors of heat shock protein 90, which plays a critical role in protein folding and stability within cells. This inhibition can affect cancer cell proliferation and has potential therapeutic implications . Additionally, the compound's ability to form stable complexes with aldehydes makes it valuable in biochemical assays.
Several synthesis methods have been documented for producing 2-aminobenzamide oxime:
The applications of 2-aminobenzamide oxime span multiple disciplines:
Interaction studies involving 2-aminobenzamide oxime primarily focus on its reactivity with biomolecules and other small compounds. For instance, its ability to form stable complexes with aldehydes makes it useful in assays that measure aldehyde concentrations in biological samples. Additionally, studies on its derivatives have shown promising interactions with protein targets, suggesting potential pathways for drug development.
Several compounds share structural similarities with 2-aminobenzamide oxime, each exhibiting unique properties:
Compound Name | Structure | Notable Features |
---|---|---|
Aminobenzamide | C6H7N | Precursor to various derivatives; simpler structure. |
Hydroxylamine | NH2OH | Reacts similarly but lacks the aromatic ring structure. |
Benzamidoxime | C7H8N2O | Contains an oxime group; used in similar applications but differs in reactivity. |
4-Aminobenzoic Acid | C7H9NO2 | Exhibits different biological activities; used as a precursor for dyes. |
Each compound's unique characteristics allow researchers to tailor their use based on specific applications or desired outcomes, making 2-aminobenzamide oxime a versatile agent among them.